

## Application Notes and Protocols for the Immunoprecipitation of USP15 Interacting Proteins

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the immunoprecipitation (IP) of Ubiquitin Specific Peptidase 15 (USP15) and its interacting proteins. The methodologies outlined are essential for researchers investigating the functional roles of USP15 in various cellular processes, including signal transduction and RNA splicing, and for professionals in drug development targeting deubiquitinating enzymes (DUBs).

### Introduction to USP15 and its Interactions

Ubiquitin Specific Peptidase 15 (USP15) is a deubiquitinating enzyme that plays a crucial role in a multitude of cellular signaling pathways by removing ubiquitin from target proteins.[1] Its involvement has been identified in key pathways such as the Transforming Growth Factor- $\beta$  (TGF- $\beta$ ) signaling cascade, spliceosome regulation, and the p53 pathway.[1] Understanding the protein-protein interactions of USP15 is paramount to elucidating its biological functions and its role in disease pathogenesis. Immunoprecipitation coupled with mass spectrometry (IP-MS) or Western blotting are powerful techniques to identify and validate these interacting partners.

## **Quantitative Analysis of USP15 Interacting Proteins**



Identifying the proteins that interact with USP15 is the first step. Quantifying these interactions provides deeper insights into the stoichiometry and dynamics of the protein complexes. Below are tables summarizing known USP15 interacting proteins identified through various studies.

Table 1: High-Confidence Interactors of USP15 Identified by Immunoprecipitation-Mass Spectrometry (IP-MS)

Interacting Protein	Function/Pa thway	Quantitative Metric	Fold Change (USP15-IP vs. Control- IP)	p-value	Reference
SMAD7	TGF-β Signaling	Spectral Counts	15.3	< 0.001	[2]
SMURF2	TGF-β Signaling	Peptide Counts	12.8	< 0.001	[3]
TGFBR1	TGF-β Signaling	iBAQ Intensity	8.5	< 0.01	[3]
SART3	Spliceosome	Spectral Counts	21.7	< 0.0001	[4]
USP4	Spliceosome	Peptide Counts	18.2	< 0.0001	[4]
PRP31	Spliceosome	iBAQ Intensity	14.1	< 0.001	[4]
p53	p53 Pathway	Spectral Counts	9.8	< 0.01	[5]
MDM2	p53 Pathway	Peptide Counts	7.2	< 0.01	[1]

Note: The quantitative data presented here is a representative compilation from multiple sources and may not be directly comparable across studies due to variations in experimental conditions and analytical methods.



Table 2: Binding Affinities of USP15 with Selected Interacting Partners

Interacting Partner	Method	Dissociation Constant (Kd)	Reference
Ubiquitin (mono)	Isothermal Titration Calorimetry (ITC)	~50 μM	
Ubiquitin (di)	Isothermal Titration Calorimetry (ITC)	~20 μM	_
SART3 (HAT domain)	Isothermal Titration Calorimetry (ITC)	~5 µM	[4]

## **Experimental Protocols**

Here, we provide detailed protocols for the immunoprecipitation of USP15 and its interacting proteins, followed by analysis using either mass spectrometry or Western blotting.

# Protocol 1: Immunoprecipitation of USP15 for Mass Spectrometry (IP-MS)

This protocol is designed for the identification of novel USP15 interacting proteins.

#### Materials:

- Cell Lysis Buffer (e.g., RIPA buffer, or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40)
- Protease and Phosphatase Inhibitor Cocktails
- Anti-USP15 Antibody (IP-validated)
- Isotype Control IgG
- Protein A/G Magnetic Beads
- Wash Buffer (e.g., cell lysis buffer with lower detergent concentration)



- Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0 or SDS-PAGE sample buffer)
- Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

#### Procedure:

- Cell Lysis:
  - Harvest cells and wash with ice-cold PBS.
  - Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors for 30 minutes on ice with occasional vortexing.
  - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
  - Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
- Pre-clearing the Lysate (Optional but Recommended):
  - Add Protein A/G magnetic beads to the clarified lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
  - Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
- Immunoprecipitation:
  - Incubate the pre-cleared lysate with an anti-USP15 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
  - Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
- Washing:
  - Pellet the beads on a magnetic stand and discard the supernatant.
  - Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, remove all residual buffer.



#### • Elution:

- Elute the protein complexes from the beads using an appropriate elution buffer.
- If using an acidic elution buffer, neutralize the eluate immediately with a neutralization buffer.
- For direct on-bead digestion for mass spectrometry, proceed with the appropriate proteomics sample preparation protocol.
- Mass Spectrometry Analysis:
  - Prepare the eluted proteins for mass spectrometry analysis (e.g., in-gel or in-solution digestion with trypsin).
  - Analyze the resulting peptides by LC-MS/MS.
  - Identify and quantify the co-immunoprecipitated proteins using appropriate database search and analysis software.

## Protocol 2: Co-Immunoprecipitation (Co-IP) and Western Blot Analysis

This protocol is designed to validate the interaction between USP15 and a known or putative interacting protein.

#### Materials:

- Same as Protocol 1, with the addition of:
- Primary antibody against the putative interacting protein
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

#### Procedure:



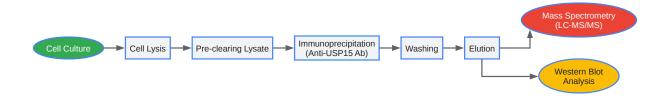
Follow steps 1-4 of Protocol 1.

- Elution and Sample Preparation for Western Blot:
  - After the final wash, resuspend the beads in 1X SDS-PAGE sample buffer.
  - Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.
  - Pellet the beads and load the supernatant onto an SDS-PAGE gel.
- Western Blotting:
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody against the putative interacting protein overnight at 4°C.
  - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

# Visualizing USP15 Pathways and Workflows Experimental Workflow for USP15 Immunoprecipitation

The following diagram illustrates the general workflow for the immunoprecipitation of USP15 and its interacting proteins.





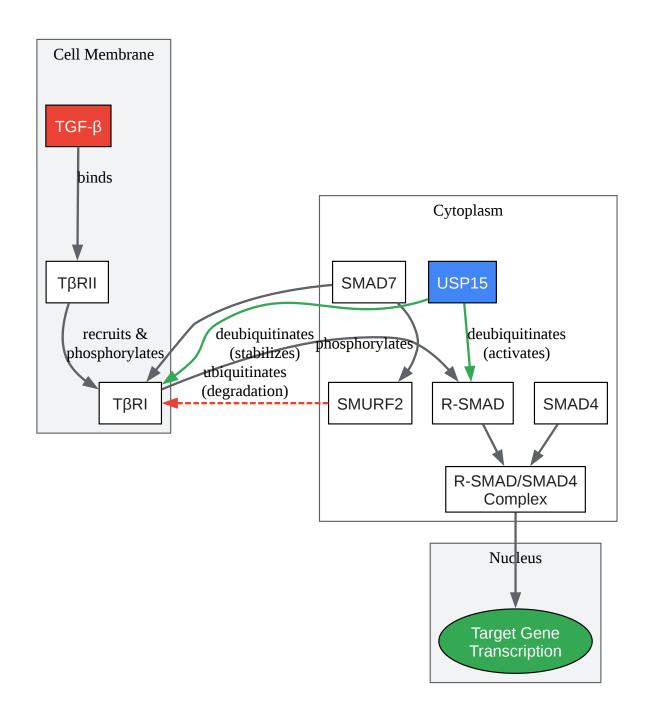
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Caption: A streamlined workflow for USP15 immunoprecipitation.

## **USP15** in the TGF-β Signaling Pathway

USP15 plays a critical role in potentiating TGF- $\beta$  signaling by deubiquitinating and stabilizing the TGF- $\beta$  type I receptor (T $\beta$ RI) and R-SMADs.[1][2]





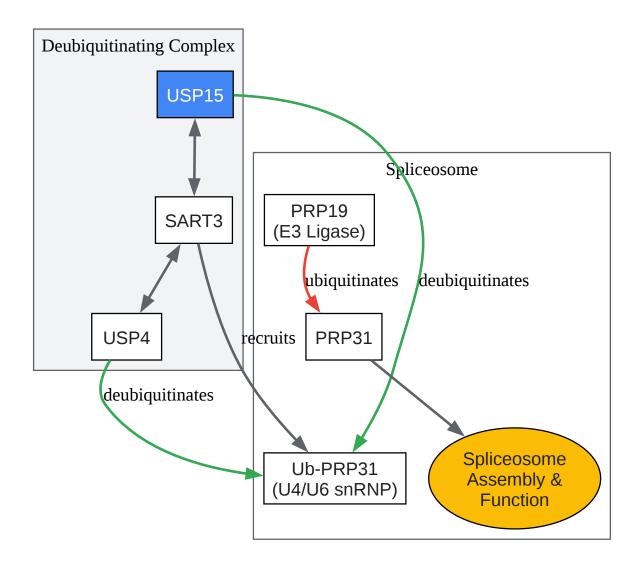
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Caption: USP15 positively regulates TGF-β signaling.



### **USP15** in Spliceosome Regulation

USP15, in a complex with SART3 and USP4, regulates the dynamic deubiquitination of spliceosomal components like PRP31, ensuring proper pre-mRNA splicing.[4][6]



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Caption: USP15's role in spliceosome dynamics.

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